(3-Carboxypropyl)triphenylphosphonium bromide

Catalog No.
S1491075
CAS No.
17857-14-6
M.F
C22H22BrO2P
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Carboxypropyl)triphenylphosphonium bromide

CAS Number

17857-14-6

Product Name

(3-Carboxypropyl)triphenylphosphonium bromide

IUPAC Name

3-carboxypropyl(triphenyl)phosphanium;bromide

Molecular Formula

C22H22BrO2P

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H

InChI Key

NKVJKVMGJABKHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Hydroxy-4-oxobutyl)triphenylphosphonium Bromide; (3-Carboxypropyl)triphenylphosphonium Bromide;

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound (3-Carboxypropyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Carboxypropyl)triphenylphosphonium bromide (CAS 17857-14-6) is a bifunctional organophosphorus reagent characterized by a lipophilic triphenylphosphonium (TPP+) cation and a terminal carboxylic acid moiety. In industrial and advanced research procurement, it is primarily sourced for two distinct workflows: as a specialized ylide precursor in Wittig olefinations to directly install butyric acid chains, and as an established targeting vector for directing therapeutic payloads or fluorophores to the mitochondrial matrix . Unlike standard alkyl-phosphonium salts, the presence of the terminal carboxyl group provides a critical synthetic handle, enabling direct amide or ester coupling without the need for protecting group strategies or multi-step functionalization .

Substituting (3-carboxypropyl)triphenylphosphonium bromide with standard unfunctionalized analogs, such as methyl- or butyltriphenylphosphonium bromide, prevents direct downstream bioconjugation workflows because these alternatives lack the required carboxylic acid handle for EDC/NHS coupling [1]. Attempting to use shorter or longer carboxyalkyl chains (e.g., 2-carboxyethyl or 5-carboxypentyl variants) alters the molecule's lipophilicity (logP), which unpredictably shifts the delicate balance between mitochondrial membrane penetration and non-specific cellular toxicity [1]. Furthermore, in Wittig synthesis, utilizing a non-carboxylated ylide necessitates downstream oxidation and deprotection steps to yield the final unsaturated acid, significantly degrading overall process yield and increasing reagent overhead [1].

Single-Step Payload Conjugation via Terminal Carboxylic Acid

The primary procurement advantage of (3-carboxypropyl)triphenylphosphonium bromide is its ability to undergo direct EDC/NHS-mediated amide coupling with primary amines on therapeutic payloads, dendrimers, or liposomes [1]. Standard alkyl-TPP+ salts lack this reactive handle, meaning that achieving the same targeted conjugate requires pre-functionalization of the payload or the use of multi-step cross-linking chemistries [1].

Evidence DimensionFunctional group installation and conjugation steps
Target Compound Data1-step direct amide/ester coupling via terminal -COOH
Comparator Or BaselineButyltriphenylphosphonium bromide (0% direct conjugation capability)
Quantified DifferenceEliminates 2 to 3 synthetic pre-functionalization steps during vector attachment
ConditionsStandard EDC/NHS or DCC coupling protocols in organic solvents

Procuring the carboxy-functionalized TPP+ salt drastically reduces synthetic complexity, labor, and time when developing mitochondria-targeted nanomedicines or probes.

Streamlined Synthesis of ω-Unsaturated Carboxylic Acids

In the synthesis of complex bioactive molecules, such as prostaglandin analogs and ERRγ inverse agonists, (3-carboxypropyl)triphenylphosphonium bromide acts as a bifunctional ylide precursor that directly installs a carboxypropyl chain via a single Wittig reaction [1]. When a non-functionalized ylide is used as a substitute, the process requires subsequent terminal oxidation or elongation steps to achieve the same carboxylic acid endpoint, which inherently reduces the overall isolated yield [1].

Evidence DimensionSynthetic route length for terminal acid installation
Target Compound Data1-step Wittig olefination to yield the target unsaturated acid
Comparator Or BaselineMethyltriphenylphosphonium bromide (Requires >3 steps including olefination, hydroboration, and oxidation)
Quantified DifferenceReduces the synthetic route by at least 2 distinct unit operations
ConditionsBase-mediated ylide generation (e.g., NaH or NaHMDS) followed by aldehyde addition

For industrial scale-up of bioactive lipids or pheromones, eliminating downstream oxidation steps significantly improves overall process yield and reduces raw material costs.

Predictable Membrane Permeability via Specific Propyl Chain Length

The mitochondrial accumulation of TPP+ derivatives is highly dependent on the alkyl chain length, which dictates the molecule's lipophilicity and membrane interaction [1]. The 3-carboxypropyl linker provides a specific hydrophobic-hydrophilic balance, allowing transit across the inner mitochondrial membrane driven by the membrane potential, without acting as a severe detergent—a common failure mode for longer-chain analogs (>C6) that exhibit higher non-specific cytotoxicity[1].

Evidence DimensionMitochondrial accumulation vs. off-target membrane disruption
Target Compound DataHigh matrix accumulation with low inherent membrane lysis
Comparator Or BaselineHexyl- or Octyl-TPP+ analogs (Exhibit increased non-specific detergent-like toxicity)
Quantified DifferenceMaintains high targeting efficiency while minimizing off-target cytotoxicity
ConditionsIn vitro cellular uptake and viability assays in polarized mitochondria

Selecting the propyl-chain variant ensures reliable mitochondrial targeting of payloads without confounding the therapeutic index with carrier-induced toxicity.

Synthesis of Mitochondria-Targeted Nanomedicines and Antioxidants

The compound is directly procured to functionalize liposomes, PAMAM dendrimers, and small-molecule chemotherapeutics (e.g., doxorubicin or salinomycin) via stable amide or ester bonds, driving their selective accumulation in the mitochondrial matrix to enhance apoptotic pathways [1].

Industrial Production of Prostaglandin Analogs

It serves as a critical Wittig reagent precursor in pharmaceutical manufacturing to directly install the carboxypropyl side chain in a single step, streamlining the synthesis of ocular hypotensive agents and other complex bioactive lipids .

Development of Fluorescent Mitochondrial Probes

The compound is utilized as a foundational building block to conjugate with near-infrared fluorophores (such as heptamethine cyanine dyes), enabling the creation of highly specific probes for live-cell imaging and the tracking of mitochondrial membrane potential dynamics[2].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types